Vasopressin Dimer (parallel) (TFA)

Catalog No.
S12863079
CAS No.
M.F
C94H131F3N30O26S4
M. Wt
2282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vasopressin Dimer (parallel) (TFA)

Product Name

Vasopressin Dimer (parallel) (TFA)

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,24-diamino-7,36-bis(2-amino-2-oxoethyl)-39-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,33-bis(3-amino-3-oxopropyl)-13,30-dibenzyl-16,27-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,25,28,31,34,37-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,26,29,32,35,38-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C94H131F3N30O26S4

Molecular Weight

2282.5 g/mol

InChI

InChI=1S/C92H130N30O24S4.C2HF3O2/c93-53-43-147-148-44-54(94)76(132)114-60(38-50-21-25-52(124)26-22-50)84(140)116-62(36-48-13-5-2-6-14-48)82(138)110-58(28-30-70(96)126)80(136)118-64(40-72(98)128)86(142)120-66(90(146)122-34-10-18-68(122)88(144)112-56(16-8-32-106-92(103)104)78(134)108-42-74(100)130)46-150-149-45-65(89(145)121-33-9-17-67(121)87(143)111-55(15-7-31-105-91(101)102)77(133)107-41-73(99)129)119-85(141)63(39-71(97)127)117-79(135)57(27-29-69(95)125)109-81(137)61(35-47-11-3-1-4-12-47)115-83(139)59(113-75(53)131)37-49-19-23-51(123)24-20-49;3-2(4,5)1(6)7/h1-6,11-14,19-26,53-68,123-124H,7-10,15-18,27-46,93-94H2,(H2,95,125)(H2,96,126)(H2,97,127)(H2,98,128)(H2,99,129)(H2,100,130)(H,107,133)(H,108,134)(H,109,137)(H,110,138)(H,111,143)(H,112,144)(H,113,131)(H,114,132)(H,115,139)(H,116,140)(H,117,135)(H,118,136)(H,119,141)(H,120,142)(H4,101,102,105)(H4,103,104,106);(H,6,7)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-;/m0./s1

InChI Key

JVVFTLNREBMXRN-SMPGYXRPSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)N)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)CCC(=O)N)CC(=O)N)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Vasopressin Dimer (parallel) (TFA) is a synthetic peptide derived from vasopressin, a neuropeptide that plays a crucial role in regulating water retention in the body and influencing blood pressure. This compound is characterized by its parallel dimeric structure, which is stabilized through disulfide bonds between cysteine residues. The "TFA" designation refers to trifluoroacetic acid, commonly used in peptide synthesis and purification processes. The dimerization of vasopressin enhances its biological activity and stability compared to its monomeric form, making it a subject of interest in pharmacological research.

  • Oxidation: This reaction involves the formation of disulfide bonds between cysteine residues, which is essential for the stability of the dimeric structure.
  • Reduction: This process breaks disulfide bonds, potentially reverting the dimer back to its monomeric form.
  • Hydrolysis: Under certain conditions, the peptide bonds within the dimer can be hydrolyzed, leading to the degradation of the peptide.

These reactions are critical for understanding the stability and reactivity of Vasopressin Dimer (parallel) in biological systems and during laboratory manipulations .

The biological activity of Vasopressin Dimer (parallel) (TFA) is closely related to its interaction with vasopressin receptors, specifically V1a, V1b, and V2 receptors. Studies have shown that this dimer exhibits potent agonistic activity at these receptors, influencing various physiological processes such as:

  • Water reabsorption: By activating V2 receptors in the kidneys, it enhances water retention.
  • Vasoconstriction: Activation of V1a receptors leads to increased vascular resistance and blood pressure elevation.
  • Neurotransmission: It may also play roles in modulating neurotransmitter release and social behaviors.

The unique structural features of the parallel dimer contribute to its enhanced receptor binding affinity and biological efficacy compared to monomeric forms .

The synthesis of Vasopressin Dimer (parallel) (TFA) typically involves solid-phase peptide synthesis techniques. Key steps include:

  • Amino Acid Coupling: Sequential addition of protected amino acids on a solid support.
  • Disulfide Bond Formation: Controlled oxidation conditions are applied to facilitate the formation of disulfide bonds between cysteine residues, resulting in dimerization.
  • Cleavage and Purification: The synthesized peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

This method allows for precise control over the peptide sequence and structure, ensuring high purity and yield .

Vasopressin Dimer (parallel) (TFA) has several applications in both research and clinical settings:

  • Pharmacological Research: Used to study receptor interactions and signaling pathways related to vasopressin.
  • Therapeutic Development: Potential candidate for treating conditions like diabetes insipidus or hypotension due to its potent agonistic properties.
  • Biochemical Studies: Serves as a tool for exploring neuropeptide functions in neurobiology.

The compound's enhanced stability and activity make it an attractive option for further drug development .

Interaction studies involving Vasopressin Dimer (parallel) (TFA) focus on its binding affinity and functional outcomes at various vasopressin receptors. Research indicates that:

  • The parallel dimer exhibits distinct agonistic properties compared to its antiparallel counterpart.
  • Structural modifications can lead to significant changes in receptor selectivity and potency.
  • Studies utilizing techniques like surface plasmon resonance or radiolabeled ligand binding assays provide insights into binding kinetics and affinity profiles.

These studies are essential for understanding how modifications to the dimer structure can influence therapeutic potential .

Vasopressin Dimer (parallel) (TFA) shares similarities with several other neuropeptides and their dimers. Here are some comparable compounds:

Compound NameStructure TypeKey Features
Vasopressin Dimer (antiparallel)Antiparallel DimerDifferent receptor activity profile
Oxytocin DimerParallel/AntiparallelRelated neuropeptide with similar functions
DesmopressinMonomerA synthetic analog with prolonged action
1-Deamino-4-valine-8-D-arginine-VasopressinMonomerKnown for specific receptor agonism

Uniqueness

Vasopressin Dimer (parallel) is unique due to its specific structural orientation that enhances binding affinity at vasopressin receptors compared to other similar compounds. The parallel orientation facilitates distinct receptor interactions that can lead to varied pharmacological effects, making it a valuable candidate for further exploration in drug development .

Hydrogen Bond Acceptor Count

37

Hydrogen Bond Donor Count

31

Exact Mass

2281.8719284 g/mol

Monoisotopic Mass

2280.8685736 g/mol

Heavy Atom Count

157

Dates

Modify: 2024-08-10

Explore Compound Types